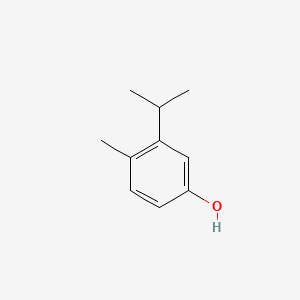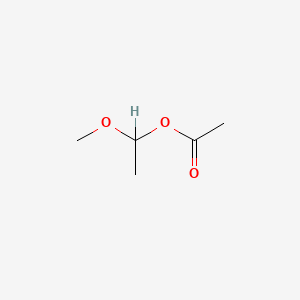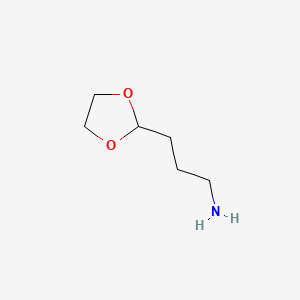
2-Cyclohexene-1,4-dione
Übersicht
Beschreibung
Synthesis Analysis
The preparation of 2-Cyclohexene-1,4-dione involves several synthetic routes. One common method is the pyrolysis of appropriate 2,3,4a,5,8,8a-hexahydro-5,8-methanonaphthoquinones . These intermediates undergo thermal decomposition to yield the desired cyclohexene-1,4-dione. Additionally, the synthesis can be extended to monoacetals of cyclohexene-1,4-diones .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2-Cyclohexene-1,4-dione is a significant compound in organic synthesis, particularly in the preparation of various polycyclic and heterocyclic structures. For instance, it undergoes Diels-Alder reactions, forming various annulation products and intermediates useful in synthesizing complex organic molecules. This property is utilized in the generation of endo-tricyclo compounds and polycyclic 1,4-benzoquinones, which are crucial in organic synthesis (Oda, Kawase, Okada, & Enomoto, 2003); (Kanao & Oda, 1984).
Precursor for Bioactive Molecules
This compound derivatives serve as key structural precursors for synthesizing a wide range of synthetically significant compounds, such as 4H-chromenones, 2H-xanthenones, coumarins, and various natural products. These compounds exhibit diverse biological activities, including antibacterial, anti-inflammatory, antitumor, and anti-cancer properties. This versatility arises from the presence of an active methylene moiety and active di-carbonyl groups in cyclohexane-1,3-dione derivatives (Sharma, Kumar, & Das, 2021).
Photochemical Applications
This compound and its derivatives are also significant in photochemical studies. They have been used in the study of photooxidation reactions, which lead to the formation of new oxygen-functionalized cyclohexane and cyclohexene derivatives. These studies provide insights into the chemical transformations and properties of these compounds under photochemical conditions (Meijere, Kaufmann, & Erden, 1986).
Electrosynthesis and Catalysis
In catalytic processes, this compound is involved in reactions such as Mn(III)-promoted annulation, demonstrating its role in synthetic organic chemistry and catalysis. These reactions lead to the formation of complex structures like fused or spiro 2-cyclopentenones, highlighting its versatility in synthetic applications (Corey & Ghosh, 1987).
Spectroscopy and Physical Chemistry
The compound's unique properties also make it an interesting subject in physical chemistry and spectroscopy. For instance, studies on the dipole moment of cyclohexane-1,4-dione in relation to its flexible molecular conformation provide valuable insights into its chemical behavior and molecular properties (Aihara & Kitazawa, 1971).
Eigenschaften
IUPAC Name |
cyclohex-2-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMMYQITJVUZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196370 | |
| Record name | 1,4-Cyclohex-2-enedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4505-38-8 | |
| Record name | 1,4-Cyclohex-2-enedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohex-2-enedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3052692.png)










